molecular formula C11H19NO2 B13224109 3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one

3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one

Cat. No.: B13224109
M. Wt: 197.27 g/mol
InChI Key: AIUDDUXQPXIIQX-UHFFFAOYSA-N
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Description

3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxycyclohexyl group attached to a pyrrolidin-2-one ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for pyrrolidinones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidinones.

Scientific Research Applications

3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to enantioselective proteins, leading to different binding modes and biological profiles .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the hydroxycyclohexyl group.

    Pyrrolidin-2,5-dione: Contains an additional carbonyl group.

    Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.

Uniqueness

3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one is unique due to the presence of the hydroxycyclohexyl group, which enhances its biological activity and reactivity compared to other pyrrolidinone derivatives .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-[(4-hydroxycyclohexyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H19NO2/c13-10-3-1-8(2-4-10)7-9-5-6-12-11(9)14/h8-10,13H,1-7H2,(H,12,14)

InChI Key

AIUDDUXQPXIIQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCNC2=O)O

Origin of Product

United States

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